(2R)-3-methyl-2-(sulfamoylamino)butanoic acid
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Overview
Description
(2R)-3-methyl-2-(sulfamoylamino)butanoic acid is an organic compound with a specific stereochemistry, indicated by the (2R) configuration This compound is characterized by the presence of a sulfamoylamino group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-methyl-2-(sulfamoylamino)butanoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a protected amino acid derivative.
Introduction of the Sulfamoylamino Group: This step involves the introduction of the sulfamoylamino group through a nucleophilic substitution reaction. Common reagents used include sulfamoyl chloride and a base such as triethylamine.
Deprotection and Purification: The final step involves deprotection of any protecting groups and purification of the product using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R)-3-methyl-2-(sulfamoylamino)butanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sulfamoyl chloride and triethylamine in an organic solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(2R)-3-methyl-2-(sulfamoylamino)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2R)-3-methyl-2-(sulfamoylamino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoylamino group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of biological activity. Pathways involved may include enzyme catalysis, signal transduction, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-methylglutamate: Another amino acid derivative with similar structural features.
(2R)-3-methyl-2-(aminosulfonyl)butanoic acid: A closely related compound with a different functional group arrangement.
Uniqueness
(2R)-3-methyl-2-(sulfamoylamino)butanoic acid is unique due to its specific stereochemistry and the presence of the sulfamoylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C5H12N2O4S |
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Molecular Weight |
196.23 g/mol |
IUPAC Name |
(2R)-3-methyl-2-(sulfamoylamino)butanoic acid |
InChI |
InChI=1S/C5H12N2O4S/c1-3(2)4(5(8)9)7-12(6,10)11/h3-4,7H,1-2H3,(H,8,9)(H2,6,10,11)/t4-/m1/s1 |
InChI Key |
IIRKLFOBJZBWGF-SCSAIBSYSA-N |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)NS(=O)(=O)N |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)N |
Origin of Product |
United States |
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